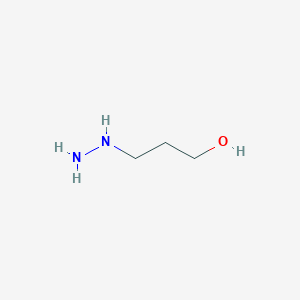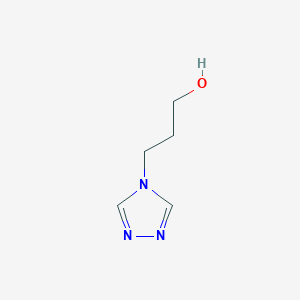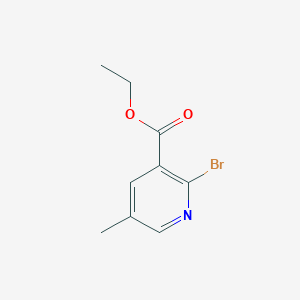
2-(2,3-ジヒドロ-1H-インデン-1-イル)エタン-1-オール
概要
説明
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of indan, a bicyclic hydrocarbon, and features an ethanol group attached to the indan structure.
科学的研究の応用
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of indanone derivatives. One common method is the hydrogenation of indanone using palladium on activated charcoal (Pd/C) as a catalyst. Another approach involves the reduction of indanone with lithium aluminium hydride (LiAlH4), which yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may utilize similar reduction methods but on a larger scale. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反応の分析
Types of Reactions: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone, while substitution can produce various halogenated derivatives.
作用機序
The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with various molecular targets. The ethanol group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The indan structure provides a rigid framework that influences the compound’s overall stability and reactivity .
類似化合物との比較
- 2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol
- 1-(2,3-Dihydro-1H-inden-1-yl)ethanone
- 2-(1-Indanyl)ethanol
Comparison: Compared to its analogs, 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol is unique due to the position of the ethanol group on the indan structure. This positioning affects its chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to fulfill .
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDATFJPKUJBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488889 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38425-66-0 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)





![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)



